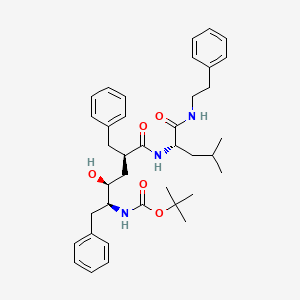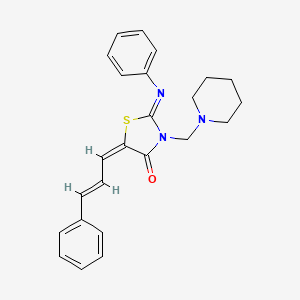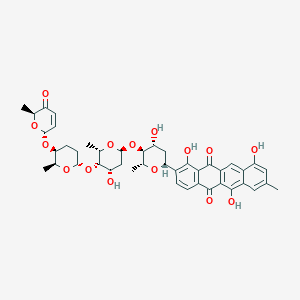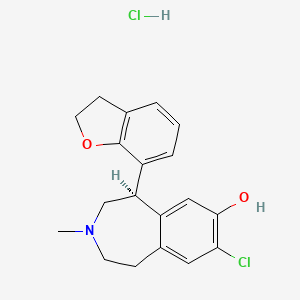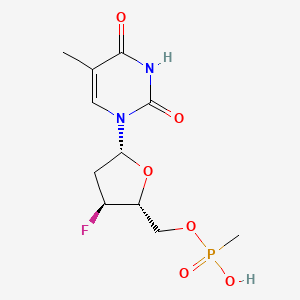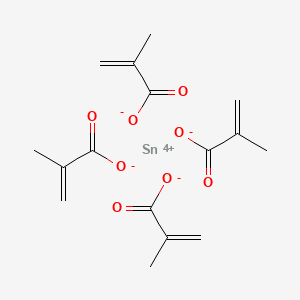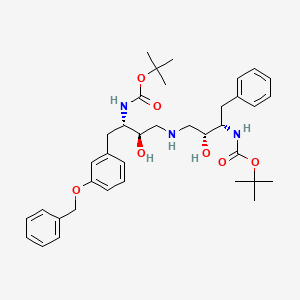
3,4-Methylenedioxy-N-propylamphetamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Methylenedioxy-N-propylamphetamine is a lesser-known psychedelic drug and a substituted amphetamine. It was first synthesized by Alexander Shulgin and is known for its ability to enhance the effects of hallucinogens
Méthodes De Préparation
The synthesis of 3,4-Methylenedioxy-N-propylamphetamine typically involves the following steps:
Formation of the Benzodioxole Ring: The initial step involves the formation of the benzodioxole ring, which is a common structural motif in many psychoactive compounds.
Alkylation: The benzodioxole ring is then alkylated with a suitable alkylating agent to introduce the propylamine side chain.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
3,4-Methylenedioxy-N-propylamphetamine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have varying pharmacological properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It is used as a reference compound in the study of substituted amphetamines and their chemical properties.
Biology: The compound is investigated for its effects on biological systems, particularly its interaction with neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical practice.
Mécanisme D'action
The exact mechanism of action of 3,4-Methylenedioxy-N-propylamphetamine is not fully understood. it is known to enhance the effects of hallucinogens by promoting their activity. This synergistic action is thought to involve interactions with neurotransmitter systems, although the specific molecular targets and pathways remain to be elucidated .
Comparaison Avec Des Composés Similaires
3,4-Methylenedioxy-N-propylamphetamine is similar to other substituted amphetamines, such as:
3,4-Methylenedioxyamphetamine (MDA): Known for its entactogenic and stimulant effects.
3,4-Methylenedioxy-N-isopropylamphetamine (MDIP): A psychoactive drug with entactogenic, psychedelic, and stimulant properties.
3,4-Methylenedioxy-N-propargylamphetamine (MDPL): Another lesser-known psychedelic drug with similar structural features.
The uniqueness of this compound lies in its ability to enhance the effects of other hallucinogens, a property not commonly observed in other substituted amphetamines .
Propriétés
Numéro CAS |
74698-36-5 |
|---|---|
Formule moléculaire |
C13H19NO2 |
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-yl)-N-propylpropan-2-amine |
InChI |
InChI=1S/C13H19NO2/c1-3-6-14-10(2)7-11-4-5-12-13(8-11)16-9-15-12/h4-5,8,10,14H,3,6-7,9H2,1-2H3 |
Clé InChI |
LBXMQBTXOLBCCA-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(C)CC1=CC2=C(C=C1)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


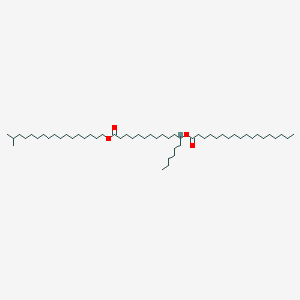
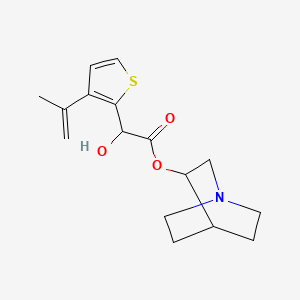
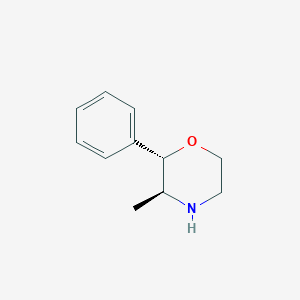
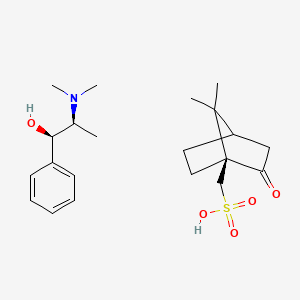
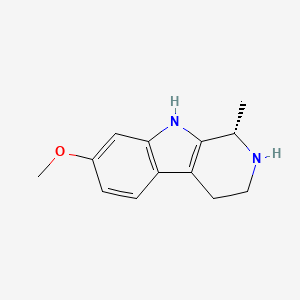
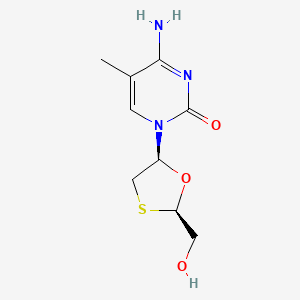
![methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-6-[(2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3-azido-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12780387.png)
